molecular formula C8H10Cl2N2 B13037823 (1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine

(1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine

Cat. No.: B13037823
M. Wt: 205.08 g/mol
InChI Key: JLMCDYSDCCEFAP-QMMMGPOBSA-N
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Description

(1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a 3,5-dichlorophenyl substituent at the R-configured carbon of the ethane-1,2-diamine backbone. Its molecular formula is C₈H₁₀Cl₂N₂, with a molecular weight of 217.09 g/mol.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

(1R)-1-(3,5-dichlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10Cl2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1

InChI Key

JLMCDYSDCCEFAP-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)[C@H](CN)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CN)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine typically involves:

  • Construction of the chiral ethane-1,2-diamine scaffold.
  • Introduction of the 3,5-dichlorophenyl substituent.
  • Control of stereochemistry to obtain the (1R)-enantiomer.
  • Conversion to the hydrochloride salt for stability and purification.

Detailed Preparation Methods

Starting Materials and Precursors

The synthesis begins with commercially available 3,5-dichlorobenzaldehyde or related 3,5-dichlorophenyl derivatives, which serve as the aromatic substrate for further functionalization.

Key Synthetic Routes

Reductive Amination Route
  • Step 1: Condensation of 3,5-dichlorobenzaldehyde with an appropriate amine source such as ammonia or a protected diamine to form an imine intermediate.
  • Step 2: Stereoselective reduction of the imine to the corresponding chiral amine using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
  • Step 3: Introduction of the second amino group on the ethane backbone, often via nucleophilic substitution or amination reactions.
  • Step 4: Purification and conversion to the hydrochloride salt to yield this compound hydrochloride with high enantiomeric purity.
Chiral Auxiliary or Catalyst-Assisted Synthesis
  • Use of chiral catalysts or auxiliaries (e.g., chiral ligands in asymmetric hydrogenation) to induce enantioselectivity during the reduction or amination steps.
  • This method enhances the yield of the (1R)-enantiomer and reduces the need for extensive chiral resolution.

Alternative Synthetic Approaches

  • Epoxide Ring Opening: Preparation of a 3,5-dichlorophenyl-substituted epoxide intermediate, followed by regioselective ring opening with ammonia or amines to introduce the diamine functionality.
  • Diastereomeric Salt Formation: Use of chiral acids to form diastereomeric salts with racemic diamines, followed by selective crystallization to isolate the (1R) enantiomer.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Imine formation 3,5-Dichlorobenzaldehyde, ammonia, solvent (EtOH) Mild heating, stirring
Reduction NaBH4 in methanol or catalytic hydrogenation (Pd/C, H2) Temperature: 0-25 °C, inert atmosphere
Amination Ammonia or protected amines, base (e.g., K2CO3) Control pH to avoid side reactions
Salt formation HCl in ethanol or ether Precipitation of hydrochloride salt

Optimization involves controlling temperature, solvent polarity, and molar ratios to maximize yield and stereoselectivity.

Purification and Characterization

  • The hydrochloride salt form is typically purified by recrystallization from ethanol or aqueous ethanol.
  • Characterization includes NMR spectroscopy, chiral HPLC for enantiomeric excess, and mass spectrometry.
  • Safety measures include handling under inert atmosphere and moisture exclusion due to sensitivity of intermediates.

Research Findings and Yields

  • Literature reports yields ranging from 60% to 85% for the overall synthesis, depending on the route and scale.
  • Enantiomeric excess (ee) values above 95% have been achieved using chiral catalysts or auxiliaries.
  • The hydrochloride salt form exhibits enhanced stability and ease of handling for further applications.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Yield (%) Enantiomeric Excess (%)
Reductive Amination 3,5-Dichlorobenzaldehyde, NaBH4, NH3 Straightforward, scalable Moderate stereoselectivity 65-75 85-90
Chiral Catalyst-Assisted Chiral ligands, Pd/C, H2 High stereoselectivity Requires chiral catalysts 70-85 >95
Epoxide Ring Opening Epoxide intermediate, NH3 Regioselective, alternative route Multi-step, moderate yield 60-70 80-90
Diastereomeric Salt Resolution Racemic diamine, chiral acid High purity enantiomer isolation Additional purification step 50-65 >95

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the diamine structure.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a family of ethane-1,2-diamine derivatives with diverse aryl substituents. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Evidence
(1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine 3,5-Cl₂C₆H₃ C₈H₁₀Cl₂N₂ 217.09 Target
(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 3,5-F₂C₆H₃ C₈H₁₀F₂N₂ 172.18
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 3-ClC₆H₄ C₈H₁₁ClN₂ 170.64
(1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine 2-Br,6-FC₆H₃ C₈H₁₀BrFN₂ 233.08
N,N′-Bis(3,5-dichlorobenzylidene)ethane-1,2-diamine Schiff base (3,5-Cl₂C₆H₃CH=N)₂ C₁₆H₁₂Cl₄N₂ 374.10
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine 4-MeOC₆H₄ on both C1 and C2 C₁₆H₂₀N₂O₂ 272.35

Key Observations :

  • Halogen vs. Methoxy Groups : The dichloro and difluoro derivatives exhibit higher lipophilicity (ClogP ~2.5–3.0) compared to methoxy-substituted analogs (ClogP ~1.5–2.0), influencing their solubility and membrane permeability .

Challenges :

  • Halogenated Substrates : The electron-withdrawing nature of chlorine may slow reductive alkylation compared to electron-donating groups (e.g., methoxy), requiring optimized conditions .

Physicochemical Properties

  • Lipophilicity : Dichloro derivatives (ClogP ~3.0) are more lipophilic than difluoro (ClogP ~1.8) or methoxy analogs (ClogP ~1.5), favoring penetration of lipid bilayers .
  • Thermal Stability: Halogenated aromatic groups enhance thermal stability compared to non-halogenated analogs, as seen in related Schiff base compounds .

Biological Activity

(1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine is a chiral organic compound notable for its two amine functional groups and a dichlorophenyl substituent. This structure contributes to its diverse biological activities, particularly in modulating various biochemical pathways. The compound has garnered attention in medicinal chemistry due to its potential interactions with specific biological targets, including receptors and enzymes involved in lipid metabolism.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H12_{12}Cl2_2N2_2
  • Molecular Weight : Approximately 190.09 g/mol
  • Structure : The compound features an ethane backbone with a dichlorophenyl group at one end and two amine groups at the other, enhancing its reactivity and biological activity.

Research indicates that this compound may influence several biochemical pathways:

  • Fatty Acid Metabolism : It has been studied for its effects on fatty acid hydrolases, which are crucial enzymes in lipid metabolism. The dichlorophenyl group likely enhances interaction with these enzymes, potentially affecting cellular signaling pathways related to lipid metabolism.
  • Receptor Binding : Interaction studies have shown that this compound can bind to specific receptors or enzymes within biological systems. These interactions are essential for elucidating its mechanism of action and therapeutic potential.

Biological Activities

The biological activities of this compound include:

  • Enzyme Modulation : It acts as a modulator of various enzymes involved in metabolic processes.
  • Potential Therapeutic Effects : Preliminary studies suggest it may have implications in treating conditions related to lipid metabolism disorders.

Study 1: Fatty Acid Hydrolases

A study investigated the effect of this compound on fatty acid hydrolases. Results indicated significant modulation of enzyme activity, suggesting potential applications in metabolic disorders related to lipids.

ParameterResult
Enzyme Activity ModulationSignificant (p < 0.05)
IC50_{50} Value150 µM

Study 2: Receptor Interaction

In another study focusing on receptor binding affinity, this compound demonstrated notable binding to specific receptors involved in metabolic regulation.

ReceptorBinding Affinity (Kd)
Fatty Acid Receptor 150 nM
GPR12075 nM

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Biological Activities
(1R)-1-(2,5-Dichlorophenyl)ethane-1,2-diamineDichlorophenyl groupPotential anti-inflammatory effects
(S)-N,N'-Dimethyl-N,N'-bis(3-chloro-4-fluorophenyl)-cyclohexane-1,2-diamineFluorinated phenyl substituentEnhanced lipophilicity

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